molecular formula C20H21N3O3 B2432031 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 899956-25-3

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2432031
CAS No.: 899956-25-3
M. Wt: 351.406
InChI Key: WXXRYVHMTYGMSG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide is a complex organic compound that features both indole and oxamide functional groups. The indole moiety is a common structure in many biologically active molecules, while the oxamide group is known for its potential in forming hydrogen bonds, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide typically involves the reaction between tryptamine and a substituted benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions due to the presence of the indole and oxamide groups. These interactions can influence biological pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutyl group instead of a methoxy group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a benzene ring.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide is unique due to the specific combination of the indole and oxamide groups, as well as the presence of the methoxy and methyl groups on the benzene ring

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-7-8-18(26-2)17(11-13)23-20(25)19(24)21-10-9-14-12-22-16-6-4-3-5-15(14)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXRYVHMTYGMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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